维利帕利布二盐酸盐

描述

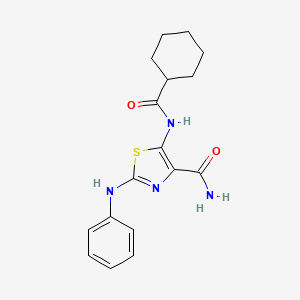

维利帕利布二盐酸盐是一种有效的聚腺苷二磷酸核糖聚合酶 (PARP) 酶抑制剂,特别是 PARP-1 和 PARP-2。 它是一种小分子,已被研究用于其在癌症治疗中的潜在用途,特别是通过抑制癌细胞中的 DNA 修复机制来增强化疗和放疗的疗效 .

科学研究应用

作用机制

维利帕利布二盐酸盐通过抑制 PARP 酶发挥作用,PARP 酶在修复 DNA 中的单链断裂 (SSB) 中起着至关重要的作用。通过阻断 PARP 活性,维利帕利布阻止 SSB 的修复,导致 DNA 复制过程中双链断裂 (DSB) 的积累。 这导致 DNA 损伤增加和细胞死亡,特别是在依赖 PARP 进行 DNA 修复的癌细胞中 .

生化分析

Biochemical Properties

Veliparib dihydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of PARP-1 and PARP-2 enzymes. These enzymes are involved in the repair of single-strand breaks in DNA through the base excision repair pathway. By inhibiting PARP-1 and PARP-2, Veliparib dihydrochloride prevents the repair of DNA damage, leading to the accumulation of DNA strand breaks and ultimately cell death. This compound interacts with various biomolecules, including DNA, PARP enzymes, and other proteins involved in DNA repair .

Cellular Effects

Veliparib dihydrochloride exerts significant effects on various types of cells and cellular processes. In cancer cells, it enhances the cytotoxic effects of DNA-damaging agents by preventing the repair of DNA damage. This leads to increased apoptosis and cell death in cancer cells. Additionally, Veliparib dihydrochloride has been shown to increase autophagy and apoptosis in lung cancer cells . It also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of PARP enzymes .

Molecular Mechanism

The molecular mechanism of action of Veliparib dihydrochloride involves the inhibition of PARP-1 and PARP-2 enzymes. By binding to the catalytic domain of these enzymes, Veliparib dihydrochloride prevents the transfer of ADP-ribose units to target proteins, thereby inhibiting their activity. This inhibition leads to the accumulation of DNA strand breaks and the activation of cell death pathways. Additionally, Veliparib dihydrochloride induces synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Veliparib dihydrochloride have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to Veliparib dihydrochloride has been shown to result in sustained inhibition of PARP activity and prolonged DNA damage in cancer cells . Additionally, studies have demonstrated that the compound can enhance the efficacy of DNA-damaging agents over multiple treatment cycles .

Dosage Effects in Animal Models

The effects of Veliparib dihydrochloride vary with different dosages in animal models. At lower doses, the compound enhances the efficacy of DNA-damaging agents without causing significant toxicity. At higher doses, Veliparib dihydrochloride can lead to adverse effects such as neutropenia, anemia, and thrombocytopenia . Studies have also shown that the compound can potentiate the effects of chemotherapeutic agents in animal models of cancer, leading to improved treatment outcomes .

Metabolic Pathways

Veliparib dihydrochloride is involved in several metabolic pathways, primarily through its interaction with PARP enzymes. The compound is metabolized by cytochrome P450 enzymes, including CYP2D6, CYP1A2, CYP2C19, and CYP3A4 . It undergoes biotransformation to form various metabolites, including a lactam, an amino acid, and an N-carbamoyl glucuronide . These metabolic pathways play a crucial role in the elimination and clearance of Veliparib dihydrochloride from the body.

Transport and Distribution

Veliparib dihydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and can penetrate the blood-brain barrier, making it effective in treating brain metastases . It is also distributed to various tissues, including tumors, where it exerts its therapeutic effects. The transport and distribution of Veliparib dihydrochloride are influenced by factors such as tissue perfusion, binding to plasma proteins, and interactions with transporters .

Subcellular Localization

The subcellular localization of Veliparib dihydrochloride is primarily within the nucleus, where it interacts with PARP enzymes and DNA. The compound’s activity is influenced by its localization to specific subcellular compartments, such as the nucleolus and chromatin . Additionally, post-translational modifications and targeting signals play a role in directing Veliparib dihydrochloride to specific subcellular locations, enhancing its efficacy in inhibiting PARP activity and inducing DNA damage .

准备方法

合成路线和反应条件

维利帕利布二盐酸盐的合成通常涉及几个关键步骤:

酰胺化: 从 L-丙氨酸乙酯开始,该化合物发生酰胺化反应形成一个关键中间体。

环化还原: 然后将该中间体进行环化还原。

水解: 所得产物经水解生成 ®-2-甲基吡咯烷-2-羧酸。

工业生产方法

维利帕利布二盐酸盐的工业生产方法包括优化上述合成路线,以确保高产率和纯度。 这通常包括使用先进的纯化技术和严格的质量控制措施,以满足药品标准 .

化学反应分析

相似化合物的比较

类似化合物

- 奥拉帕利布

- 鲁卡帕利布

- 尼拉帕利布

- 他拉佐帕利布

比较

维利帕利布二盐酸盐以其对 PARP-1 和 PARP-2 的特异性抑制作用以及高亲和力而独一无二。与奥拉帕利布和鲁卡帕利布等其他 PARP 抑制剂相比,维利帕利布在不同的癌症类型中显示出不同的药代动力学特性和不同程度的疗效。 它增强化疗和放疗效果的能力使其成为联合治疗的宝贵候选药物 .

属性

IUPAC Name |

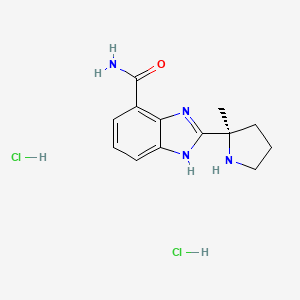

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H/t13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBSVDCHFMEYBX-FFXKMJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670432 | |

| Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912445-05-7 | |

| Record name | 2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]-methylamino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B611584.png)

![5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride](/img/structure/B611587.png)